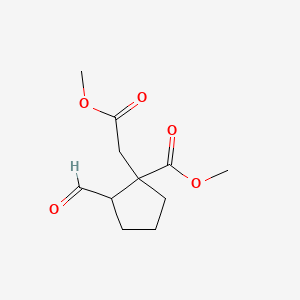

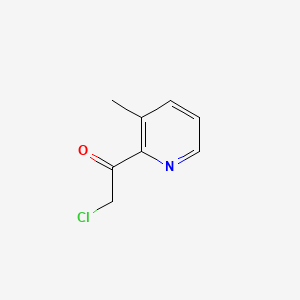

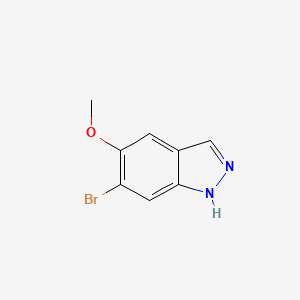

![molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1](/img/structure/B596650.png)

Thieno[3,4-b]thiophene-2-carboxylic acid

Vue d'ensemble

Description

Thieno[3,4-b]thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 2-(2-thienyl)ethanol and carbon disulfide in a catalytic vapor-phase reaction .Molecular Structure Analysis

The molecular structure of Thieno[3,4-b]thiophene-2-carboxylic acid is represented by the empirical formula C7H4O2S2 . The SMILES string representation is OC(=O)c1cc2sccc2s1 .Chemical Reactions Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can be involved in the Gewald condensation reaction to produce aminothiophene derivatives . It can also react with LDA to undergo double deprotonation, giving the 5-lithio derivative .Physical And Chemical Properties Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Molecular and Electronic Structure Studies : Thieno[3,4-b]thiophene-2-carboxylic acid has been studied for its molecular and electronic structures using AM1 and MNDO methods, indicating equilibrium between conformations and the importance of rotation barriers in its molecular geometry (Buemi, 1989).

Synthesis of Low Band Gap Organic Semiconductors : It serves as a starting material for the synthesis of fused heterocycles like thieno[3,4-b]thiophene, which are significant for low band gap organic semiconductors used in OLEDs, photovoltaic cells, and electrochromics (Dey et al., 2010).

Involvement in Dye-Sensitized Solar Cells : Poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been synthesized and utilized in dye-sensitized solar cells due to its NIR absorption and low band gap, enhancing the power conversion efficiency of these solar cells (Saji et al., 2010).

Liquid-Crystalline Complexes Formation : It's used for synthesizing novel supramolecular liquid-crystalline complexes, which are formed through intermolecular hydrogen bonding (Tso et al., 1998).

Functionalization of Microporous Metal-Organic Frameworks : A methyl-substituted derivative of thieno[2,3-b]thiophene dicarboxylate has been used in the functionalization of microporous lanthanide-based metal-organic frameworks for sensing activities and magnetic properties (Wang et al., 2016).

Safety And Hazards

While specific safety and hazard information for Thieno[3,4-b]thiophene-2-carboxylic acid is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

thieno[2,3-c]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBPOIZFVYLFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CSC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-b]thiophene-2-carboxylic acid | |

CAS RN |

14630-08-1 | |

| Record name | thieno[3,4-b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

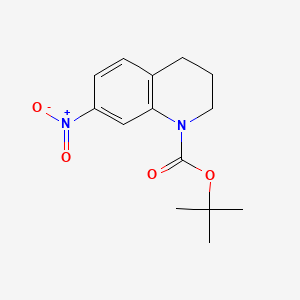

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)